molecular formula C18H15N3O4 B2876826 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 851095-02-8

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2876826
CAS No.: 851095-02-8
M. Wt: 337.335
InChI Key: FKZQGIMHHICZNY-UHFFFAOYSA-N
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Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a novel synthetic compound featuring a 1,3,4-oxadiazole scaffold linked to a naphthalene acetamide group via a dihydrodioxine ring. This molecular architecture is of significant interest in medicinal chemistry, particularly in the field of anticancer research. The 1,3,4-oxadiazole core is a well-established pharmacophore known for its wide range of biological activities. Scientific literature indicates that 1,3,4-oxadiazole derivatives can exhibit potent antiproliferative effects by targeting multiple pathways critical to cancer cell survival . These mechanisms include the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are involved in DNA synthesis, cell cycle regulation, and cellular immortality . The hybridization of the 1,3,4-oxadiazole ring with other anticancer pharmacophores, as seen in this compound, is a recognized strategy to develop agents with enhanced cytotoxicity and selectivity against malignant cells . The naphthalene moiety, a large planar aromatic system, may facilitate interactions with various biological targets through intercalation or binding to hydrophobic pockets in proteins and enzymes. This compound is intended for research use in biochemical assays and cell-based studies to further elucidate its specific mechanism of action, potency, and selectivity profiles. It is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16(10-13-6-3-5-12-4-1-2-7-14(12)13)19-18-21-20-17(25-18)15-11-23-8-9-24-15/h1-7,11H,8-10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZQGIMHHICZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety , along with a naphthalene acetamide group. This structural diversity contributes to its various biological activities. The molecular formula is C22H20N4O6C_{22}H_{20}N_{4}O_{6} with a molecular weight of 420.42 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes crucial for cellular functions, such as those involved in cell wall synthesis in bacteria or key metabolic pathways in cancer cells.
  • Apoptosis Induction : The compound might trigger programmed cell death in cancer cells by targeting signaling pathways that regulate cell survival.
  • Antimicrobial Activity : Its structure allows it to interfere with bacterial growth and replication.

Antimicrobial Properties

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that certain oxadiazole derivatives showed over 90% inhibition against Mycobacterium tuberculosis, including strains resistant to isoniazid .

Anticancer Potential

The 1,3,4-oxadiazole scaffold has been associated with anticancer properties due to its ability to inhibit various enzymes linked to cancer progression:

Target EnzymeMechanism of Action
Thymidylate SynthaseInhibits DNA synthesis
Histone Deacetylase (HDAC)Modulates chromatin structure affecting gene expression
Topoisomerase IIDisrupts DNA replication and transcription

Studies have shown that compounds containing the oxadiazole ring can effectively inhibit these enzymes, leading to reduced proliferation of cancer cells .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives under dehydrating conditions.
  • Introduction of the Dioxin Moiety : The dioxin ring can be synthesized by reacting diols with dihalides in basic conditions.
  • Final Coupling Reaction : The final product is obtained through coupling reactions involving naphthalene derivatives and the synthesized oxadiazole.

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antimicrobial Studies : Various derivatives have been tested against bacterial strains with promising results indicating their potential as effective antimicrobial agents .
  • Anticancer Research : A review summarizing the anticancer potential of 1,3,4-oxadiazole derivatives emphasized their ability to target multiple pathways involved in tumor growth and survival .
  • Molecular Docking Studies : Computational studies have suggested favorable binding affinities of this compound with key biological targets involved in cancer and microbial infections.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) IR C=O Stretch (cm⁻¹) Aromatic Proton Shifts (¹H NMR, δ ppm)
Target Compound Not reported ~1670–1680 (estimated) ~7.2–8.4 (naphthalene)
BK47332 211.17 1671–1682 N/A (no naphthalene)
6m 393.11 1678 7.20–8.36 (naphthalene)
8t 428.50 1671 7.0–8.5 (indole and chloroaryl)

Key Observations:

  • The target compound’s naphthalene group would produce aromatic proton signals similar to 6m (δ 7.20–8.40 ppm) .
  • C=O stretches in acetamide derivatives consistently appear near 1670–1680 cm⁻¹, as seen in BK47332 and 6m .

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